molecular formula C25H30N2O5 B613366 Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid CAS No. 93372-25-9

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid

Cat. No.: B613366
CAS No.: 93372-25-9
M. Wt: 438.5 g/mol
InChI Key: KSZSHFKNYIGTIB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (tempol) have been shown to interact with the sirt6-hif-1α signaling pathway .

Mode of Action

It is known that this compound is a stable free radical spin label , which suggests it may interact with its targets through electron transfer processes.

Biochemical Pathways

Similar compounds have been shown to affect the sirt6-hif-1α signaling pathway , which plays a crucial role in cellular metabolism and stress responses.

Result of Action

Similar compounds have been shown to alleviate lung injury by upregulating the level of mir-212-5p .

Action Environment

It is known that this compound is a stable free radical , suggesting it may be resistant to various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid typically involves the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Comparison with Similar Compounds

Biological Activity

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (CAS No. 40761-70-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19N3O3
  • Molecular Weight : 241.29 g/mol
  • Structure : The compound features a piperidine ring substituted with nitroxide and carboxylic acid functionalities, which contribute to its unique biological properties.

The biological activity of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is primarily attributed to its ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This property allows it to interact with various biological macromolecules and cellular membranes.

Key Mechanisms:

  • Membrane Interaction : The compound's hydrophobic properties enable it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Radical Scavenging : As a nitroxide radical derivative, it can participate in redox reactions, potentially influencing oxidative stress pathways within cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related nitroxide compounds. For instance, nitroxide-containing peptides have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)8High cytotoxicity
SK-OV-3 (Ovarian)9Notable antiproliferative effect
A549 (Lung)15Moderate cytotoxicity

These findings suggest that Fmoc derivatives may also exhibit similar activities due to their structural similarities with known bioactive compounds .

Case Studies

  • Study on Nitroxide Peptides : A study published in MDPI explored the synthesis and biological evaluation of nitroxide-containing peptides similar to Fmoc derivatives. The results indicated that these peptides exhibited potent antitumor activity against triple-negative breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • EPR Spectroscopy Applications : Research has shown that the incorporation of nitroxides like Fmoc derivatives into biomolecules can enhance EPR signal detection, providing insights into molecular dynamics and interactions within complex biological systems .

Properties

CAS No.

93372-25-9

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid

InChI

InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29)

InChI Key

KSZSHFKNYIGTIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Synonyms

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058

Origin of Product

United States

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